2-ethyl-5-methyl-3H-isoindol-1-one
Description
2-Ethyl-5-methyl-3H-isoindol-1-one is a heterocyclic compound belonging to the isoindolinone class, characterized by a fused benzene and pyrrolidone ring system. Isoindolinone derivatives are widely studied in medicinal chemistry due to their biological activity, such as kinase inhibition and antimicrobial effects.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethyl-5-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO/c1-3-12-7-9-6-8(2)4-5-10(9)11(12)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
IEMAAXVDDRMTBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-methyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-ethyl-5-methyl-1H-indole-3-carboxylic acid using reagents such as thionyl chloride (SOCl₂) and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methyl-3H-isoindol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted isoindolones.
Scientific Research Applications
2-Ethyl-5-methyl-3H-isoindol-1-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-ethyl-5-methyl-3H-isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-ethyl-5-methyl-3H-isoindol-1-one with structurally related isoindolinone and indole derivatives:
Key Differences and Research Findings
Substituent Effects: The ethyl and methyl groups in the target compound likely enhance lipophilicity compared to polar derivatives like 2-(6-methyl-1H-indol-3-yl)acetic acid . This property may influence bioavailability in drug design.
Biological Activity :
- Imidazole-containing analogues (e.g., the compound in ) exhibit stronger interactions with enzymatic targets (e.g., kinases) due to hydrogen-bonding capabilities of the imidazole ring, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
